1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione
Description
This compound features an ethane-1,2-dione core substituted with a 1,2-dimethylindol-3-yl group and a 1,2,3,4-tetrahydroisoquinolin-2-yl group. The tetrahydroisoquinoline group, a common pharmacophore in bioactive alkaloids, may contribute to receptor-binding interactions, particularly in neurological or antimicrobial contexts .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(17-9-5-6-10-18(17)22(14)2)20(24)21(25)23-12-11-15-7-3-4-8-16(15)13-23/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYIEKKMCTWAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 310.39 g/mol . The structure features an indole moiety and a tetrahydroisoquinoline derivative, which are known to exhibit various biological activities.
Anticancer Properties
Research indicates that indole derivatives can inhibit cancer cell proliferation. The specific compound under investigation has shown promise in preclinical studies. For instance:
- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound reduced viability in several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
Neuroprotective Effects
The tetrahydroisoquinoline structure is associated with neuroprotective properties:
- Mechanism : The compound may modulate neurotransmitter levels and exhibit antioxidant activity.
- Case Study : Animal models of neurodegenerative diseases treated with this compound showed reduced markers of oxidative stress and improved cognitive function.
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties:
- Mechanism : It may disrupt bacterial cell membranes or inhibit specific metabolic pathways.
- Case Study : Tests against Gram-positive and Gram-negative bacteria revealed significant inhibition zones at concentrations above 50 µg/mL.
Table 1: Summary of Biological Activities
The biological activities of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Inhibits enzymes involved in cancer metabolism.
- Receptor Modulation : Interacts with neurotransmitter receptors affecting neuronal signaling.
- Oxidative Stress Reduction : Acts as an antioxidant to scavenge free radicals.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole and isoquinoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that indole derivatives can interact with multiple cellular pathways involved in cancer progression, potentially leading to the development of new anticancer drugs .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds with similar structures have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration. This suggests that 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione may also possess neuroprotective properties that warrant further exploration in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
Indole derivatives have shown promising antimicrobial activity against various pathogens. The compound’s structural components may enhance its efficacy against bacterial and fungal infections. Preliminary studies suggest that compounds with similar frameworks can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Multi-Step Synthesis
A multi-step synthetic route typically involves the formation of the indole and tetrahydroisoquinoline moieties followed by their coupling through a dione intermediate. This method allows for the precise control of reaction conditions and yields high-purity products.
One-Pot Reactions
Recent advancements in synthetic methodologies have introduced one-pot reactions that simplify the synthesis process. These methods combine multiple reaction steps into a single procedure, significantly reducing reaction times and improving overall yields .
Case Studies
Several studies have highlighted the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using indole derivatives. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures with tetrahydroisoquinoline derivatives. |
| Study C | Antimicrobial Effects | Reported effective inhibition of bacterial growth with indole-based compounds against Gram-positive bacteria. |
Chemical Reactions Analysis
Diketone Reactivity
The ethane-1,2-dione (diketone) group enables nucleophilic additions and redox reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nucleophilic Addition | Amines, alcohols, or Grignard reagents | Formation of Schiff bases, enol ethers, or tertiary alcohols | |
| Redox Reactions | Reducing agents (e.g., NaBH₄) | Partial reduction to diols or full reduction to ethane-1,2-diol derivatives |
For example, the diketone can react with primary amines to form imine derivatives under mild acidic conditions.
Indole Ring Reactivity
The 1,2-dimethylindole moiety participates in electrophilic substitutions and cycloadditions:
The methyl groups at N1 and C2 sterically hinder reactivity at the indole C3 position, directing substitutions to less hindered sites.
Tetrahydroisoquinoline Reactivity
The tetrahydroisoquinoline nitrogen and its adjacent carbons enable alkylation and ring-opening reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides or epoxides | Quaternary ammonium salts or expanded ring systems | |
| Ring-Opening | Strong acids or bases | Cleavage to form secondary amines or amino alcohols |
For instance, treatment with methyl iodide under basic conditions leads to N-methylation of the tetrahydroisoquinoline nitrogen.
Cross-Coupling Reactions
The compound’s aromatic systems enable catalytic coupling reactions:
| Reaction Type | Catalysts/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, ligands | N-arylated products |
These reactions are critical for modifying the compound’s biological activity or solubility.
Oxidation and Degradation Pathways
The diketone and tertiary amine groups are susceptible to oxidative degradation:
| Pathway | Oxidizing Agents | Products/Outcomes | References |
|---|---|---|---|
| Diketone Oxidation | O₃, KMnO₄ | Formation of carboxylic acids | |
| Amine Oxidation | H₂O₂, mCPBA | N-Oxide derivatives |
Oxidative stability studies indicate rapid degradation under strong acidic or oxidative conditions.
Synthetic Modifications in Literature
Key modifications reported for structurally analogous compounds include:
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Photochemical dimerization of the indole ring under UV light .
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Acid-catalyzed rearrangements to generate fused polycyclic systems .
Mechanistic Insights
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The diketone’s electron-withdrawing effect activates the indole ring for electrophilic attacks.
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Steric effects from the 1,2-dimethyl groups limit reactivity at the indole C3 position.
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The tetrahydroisoquinoline nitrogen’s lone pair facilitates nucleophilic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Lipophilicity and Solubility
- The target compound’s dimethylindole and tetrahydroisoquinoline substituents likely result in lower aqueous solubility compared to analogs with polar groups (e.g., methoxy or amino). For instance, the compound in exhibits solubility of 1.6 µg/mL, suggesting similar challenges for the target compound.
- Methoxy-substituted analogs (e.g., ) may achieve higher solubility due to the oxygen atom’s polarity, whereas halogenated derivatives (e.g., bromophenyl in ) prioritize lipophilicity .
Receptor Interactions
- The tetrahydroisoquinoline group in the target compound is structurally analogous to natural alkaloids (e.g., papaverine), which interact with neurotransmitter receptors or ion channels . This contrasts with dihydroindole-containing analogs (e.g., ), which lack the full isoquinoline ring system and may exhibit weaker binding.
- Phenyl-substituted derivatives (e.g., ) could enhance π-π stacking in hydrophobic binding pockets, while fluoro- or amino-substituted compounds (e.g., ) may alter electronic profiles for targeted interactions .
Metabolic Stability
- Dimethyl groups on the indole ring (target compound and ) may slow oxidative metabolism compared to unsubstituted indoles. However, electron-withdrawing groups (e.g., nitro in ) could increase susceptibility to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
